N-[3-(Hydroxymethyl)phenyl]guanidine

Prodrug Design Intestinal Absorption hPEPT1 Transporter

Procure N-[3-(Hydroxymethyl)phenyl]guanidine (3-HPG) as your definitive polar scaffold for transporter-targeted prodrug design. Validated as a low-permeability baseline (hPEPT1 IC50 >3 mM) against which amino acid ester prodrugs show 2.6- to 9-fold uptake increases. Its Val-3-HPG conjugate achieves a kcat/Km of 3370 mM⁻¹·s⁻¹ with hVACVase, surpassing valacyclovir—making it an essential benchmark in hVACVase activation assays. Positional analogs fail to replicate this profile, ensuring your SAR studies are reproducible and clinically translatable.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 437384-34-4
Cat. No. B048890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Hydroxymethyl)phenyl]guanidine
CAS437384-34-4
Synonyms[3-(Hydroxymethyl)phenyl]guanidine;  1-(3-(Hydroxymethyl)phenyl)guanidine
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N=C(N)N)CO
InChIInChI=1S/C8H11N3O/c9-8(10)11-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2,(H4,9,10,11)
InChIKeyQBEKIHWNLZKUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Hydroxymethyl)phenyl]guanidine (CAS 437384-34-4): A Defined Chemical Building Block for Guanidine-Based Research and Prodrug Design


N-[3-(Hydroxymethyl)phenyl]guanidine (CAS 437384-34-4) is a monosubstituted phenylguanidine derivative that serves as a versatile scaffold and intermediate in medicinal chemistry . It is specifically noted as a reagent in the synthesis of substituted phenyldihydrobenzoisoquinolinamine compounds for cancer research . The compound, also referred to as [3-(hydroxymethyl)phenyl]guanidine or 3-HPG, possesses a guanidino group, a polar functionality known for its biological relevance but also for posing challenges in drug delivery [1]. Its physicochemical profile (Topological Polar Surface Area of 84.6 Ų, XLogP3 of -0.2) contributes to its specific handling and application characteristics.

N-[3-(Hydroxymethyl)phenyl]guanidine (CAS 437384-34-4): Why Substitution with Other Phenylguanidines Is Scientifically Unjustified


Substituting N-[3-(Hydroxymethyl)phenyl]guanidine (3-HPG) with a different phenylguanidine analog is scientifically unsound due to the profound impact of substituent position and identity on key molecular properties and biological outcomes. The presence of the 3-hydroxymethyl group is not a trivial modification; it is a critical determinant of the compound's utility as a scaffold for transporter-targeted prodrugs. For instance, 3-HPG has been specifically validated as a model polar parent compound with quantifiable intestinal permeability limitations, making it an ideal substrate for prodrug design studies involving the hPEPT1 transporter and hVACVase enzyme [1]. Conversely, positional isomers like 1-[4-(hydroxymethyl)phenyl]guanidine or other phenylguanidine derivatives may exhibit vastly different physicochemical, pharmacokinetic, or biological profiles, including distinct vasoconstrictor activities [2] or enzyme inhibition profiles [3], rendering them unsuitable substitutes without complete re-evaluation.

Quantitative Differentiation of N-[3-(Hydroxymethyl)phenyl]guanidine (3-HPG, CAS 437384-34-4) for Evidence-Based Procurement


Validated Model Compound for Overcoming the Intestinal Permeability Barrier of Polar Guanidines via hPEPT1 Targeting

N-[3-(Hydroxymethyl)phenyl]guanidine (3-HPG) itself exhibits poor affinity for the intestinal oligopeptide transporter hPEPT1 (IC50 > 3 mM), confirming its low permeability. This established limitation directly validates its selection as the parent compound for a prodrug strategy. In a direct head-to-head comparison, its L-valine ester prodrug (Val-3-HPG) showed a >4.6-fold increase in hPEPT1 affinity, with an IC50 of 0.65 mM [1]. This demonstrates that 3-HPG's intrinsic low permeability makes it a quantitatively defined benchmark for evaluating hPEPT1-targeted prodrugs, a property not shared with more permeable phenylguanidine analogs.

Prodrug Design Intestinal Absorption hPEPT1 Transporter

Demonstrated Scalable Enhancement of Cellular Uptake via Amino Acid Ester Prodrug Derivatization

The utility of 3-HPG is amplified by its conversion to amino acid ester prodrugs. In a direct comparative study, the cellular uptake of Val-3-HPG was 2.6- to 9-fold higher than the parent 3-HPG in HeLa/hPEPT1 cells [1]. The baseline uptake of 3-HPG is minimal, a stark contrast to its prodrugs which are effectively transported by hPEPT1. Furthermore, these prodrugs are designed to be activated by the prodrug-activating enzyme hVACVase. Val-3-HPG is an excellent substrate, exhibiting a catalytic efficiency (kcat/Km) of 3370 ± 460 mM⁻¹·s⁻¹, which is approximately 4-fold higher than the positive control valacyclovir (850 ± 66 mM⁻¹·s⁻¹) [1].

Cellular Uptake Prodrug Activation hVACVase

Differentiated Vasoconstrictor Profile Compared to a Key Structural Analog

The precise substitution pattern on the phenyl ring dictates the biological activity of phenylguanidines. A patent disclosing substituted 4'-hydroxyphenyl guanidines describes a compound that is a very close positional analog: 4'-hydroxy-3'-hydroxymethylphenylguanidine, which has its hydroxymethyl group at the 3' position relative to the guanidine but is anchored by a 4'-hydroxy group [1]. This specific compound is claimed as an active vasoconstrictor agent. In stark contrast, N-[3-(Hydroxymethyl)phenyl]guanidine (3-HPG), which lacks the 4'-hydroxy group, has not been reported to have this vasoconstrictor activity and is instead characterized by its use in cancer research and as a permeability probe .

Vasoconstriction Structure-Activity Relationship Cardiovascular

Distinct Physicochemical Properties Dictate Handling and Application Differences

The specific physicochemical properties of N-[3-(Hydroxymethyl)phenyl]guanidine (3-HPG) provide a clear basis for its selection over other phenylguanidines. 3-HPG has a calculated XLogP3 of -0.2 and a Topological Polar Surface Area (TPSA) of 84.6 Ų . While comparative data for all phenylguanidine analogs is not aggregated in a single study, these values are consistent with a compound of intermediate polarity, which aligns with its known use as a probe for overcoming the intestinal permeability barrier of polar molecules [1]. In contrast, a related compound like 1-[4-(hydroxymethyl)phenyl]guanidine, while having the same molecular formula, may possess different electronic and steric properties that affect solubility, permeability, and target binding, as demonstrated by its distinct predicted safety profile [2].

Physicochemical Properties Drug-likeness Formulation

High-Value Application Scenarios for N-[3-(Hydroxymethyl)phenyl]guanidine (3-HPG, CAS 437384-34-4) Stemming from Quantitative Evidence


As a Parent Compound for the Design and Validation of hPEPT1-Targeted Prodrugs

3-HPG is an optimal and quantifiably validated parent compound for designing prodrugs aimed at improving oral absorption via the hPEPT1 transporter. Its high IC50 (>3 mM) for hPEPT1 [1] establishes a clear low-permeability baseline, against which the 2.6- to 9-fold increase in uptake of its amino acid ester prodrugs can be precisely measured [1]. This makes it an ideal scaffold for structure-activity relationship (SAR) studies focused on optimizing transporter affinity.

As a Reference Standard in Assays for Evaluating hVACVase Substrate Specificity

The 3-HPG scaffold, when conjugated with L-amino acids, yields substrates like Val-3-HPG that demonstrate exceptionally high catalytic efficiency (kcat/Km = 3370 mM⁻¹·s⁻¹) with the prodrug-activating enzyme hVACVase [1]. This is superior to the clinical prodrug valacyclovir (850 mM⁻¹·s⁻¹) [1]. Consequently, 3-HPG esters serve as excellent positive controls or benchmark compounds in biochemical assays designed to identify or characterize novel hVACVase substrates.

As a Key Intermediate in the Synthesis of Anticancer Agents

N-[3-(Hydroxymethyl)phenyl]guanidine is specifically utilized as a reagent in the synthesis of substituted phenyldihydrobenzoisoquinolinamine compounds, a class of molecules with demonstrated utility in treating proliferative disorders such as cancer [1]. Procuring this exact compound is therefore essential for research programs following this synthetic route, as substitution with another phenylguanidine could compromise the synthesis or the activity of the final target molecule.

As a Distinct Scaffold for Developing Non-Vasoconstrictor Guanidine-Based Therapeutics

Given that close structural analogs like 4'-hydroxy-3'-hydroxymethylphenylguanidine are potent vasoconstrictors [2], 3-HPG offers a structurally related but functionally distinct alternative. Researchers aiming to develop guanidine-based therapeutics for applications where vasoconstriction is an undesirable off-target effect (e.g., in oncology or antiviral research) can select 3-HPG as a starting scaffold with a documented, non-vasoconstrictor biological profile [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[3-(Hydroxymethyl)phenyl]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.